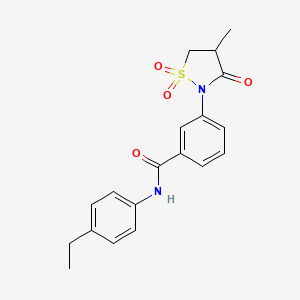![molecular formula C17H20O3 B5188191 1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries in the 1970s. Since then, it has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes.
作用机制
ICI 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the hormone epinephrine and the neurotransmitter norepinephrine. When activated, the β2-adrenergic receptor increases the production of cyclic AMP, which in turn activates protein kinase A and leads to various physiological responses.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce airway smooth muscle tone, decrease heart rate and contractility, and impair glucose metabolism. These effects are consistent with the role of β2-adrenergic receptors in regulating these processes.
实验室实验的优点和局限性
ICI 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to specifically block the β2-adrenergic receptor without affecting other receptors. It is also relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of ICI 118,551 in lab experiments. For example, it has a relatively short half-life and may require frequent dosing to maintain its effects. It may also have off-target effects at higher concentrations.
未来方向
There are several future directions for research involving ICI 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of immune function. It has been shown that β2-adrenergic receptors are expressed on immune cells and may play a role in modulating immune responses.
Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and pharmacokinetic properties. This could lead to the development of new drugs for the treatment of asthma, chronic obstructive pulmonary disease, and other conditions where β2-adrenergic receptors play a role.
In conclusion, ICI 118,551 is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving ICI 118,551, including the role of β2-adrenergic receptors in immune function and the development of new β2-adrenergic receptor antagonists.
合成方法
ICI 118,551 can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzene with propylene oxide to form 1-(3-methylphenoxy)propan-2-ol. The second step involves the reaction of 1-(3-methylphenoxy)propan-2-ol with 4-methoxyphenol in the presence of sodium hydroxide to form 1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene.
科学研究应用
ICI 118,551 has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. For example, it has been used to investigate the role of β2-adrenergic receptors in the regulation of airway smooth muscle tone, cardiac function, and glucose metabolism.
属性
IUPAC Name |
1-methoxy-4-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-5-3-6-17(13-14)20-12-4-11-19-16-9-7-15(18-2)8-10-16/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQKSBAKNETFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[3-(3-methylphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5188127.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)

![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5188210.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)